6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused ring system that includes both furo and pyrimidine moieties. This compound is notable for its bromine and chlorine substituents, which contribute to its chemical reactivity and potential biological activity. The compound is classified under the broader category of pyrimidine derivatives, which are widely studied for their pharmaceutical applications.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its complex structure. It is cataloged under the CAS number 887592-50-9, indicating its unique identification in chemical databases.
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is classified as a heterocyclic aromatic compound. Its structure allows it to participate in various chemical reactions, making it of interest in synthetic organic chemistry and medicinal chemistry.
The synthesis of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine typically involves multi-step reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is utilized for forming carbon-carbon bonds between aryl halides and boronic acids. This method is favored for its efficiency and ability to produce high yields of the desired compound.
The molecular formula of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is , with a molecular weight of approximately 309.54 g/mol. The compound features a complex structure with multiple functional groups that influence its chemical behavior.
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions:
The mechanism of action for 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is primarily related to its interaction with biological targets. While specific mechanisms may vary depending on the application, compounds in this class often exhibit activity by inhibiting enzymes or modulating receptor activity, particularly in cancer research where pyrimidine derivatives are explored for their potential as therapeutic agents.
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine has several scientific uses:
Furo[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in drug discovery due to its structural similarity to purine nucleobases and versatile capacity for chemical diversification. This fused bicyclic system consists of a pyrimidine ring annulated with a furan moiety at the 2,3-bond, creating a planar architecture conducive to interacting with biological targets, particularly protein kinases. The scaffold’s electron-rich nature facilitates hydrogen bonding and π-stacking interactions, making it an ideal pharmacophore for inhibiting adenosine triphosphate (ATP)-binding sites in kinases involved in oncogenic signaling [5] [10].
In oncology, furo[2,3-d]pyrimidines have demonstrated targeted activity against tyrosine kinases such as EGFR (epidermal growth factor receptor), HER2 (human epidermal growth factor receptor 2), and FAK (focal adhesion kinase). For example, anilino-furo[2,3-d]pyrimidine derivatives act as dual EGFR/HER2 inhibitors, disrupting downstream pathways responsible for cancer cell proliferation and survival [5]. The scaffold’s adaptability allows strategic substitutions at C-4, C-5, and C-6 to modulate potency, selectivity, and pharmacokinetic properties. C-4 chloro or amino groups serve as leaving groups for nucleophilic displacement, while C-6 aryl/heteroaryl substituents (e.g., bromophenyl) enhance hydrophobic pocket binding [1] [9].
| Kinase | Biological Role | Example Derivative | Inhibitory Activity |
|---|---|---|---|
| FAK | Regulates adhesion, migration, survival | 6-(3-Bromophenyl)-4-chloro derivative | IC₅₀ = 0.18–0.42 µM [1] |
| EGFR/HER2 | Drives proliferation in NSCLC, breast cancer | Anilino-furo[2,3-d]pyrimidines | IC₅₀ = 0.51–1.39 µM [5] |
| VEGFR-2 | Angiogenesis promoter | Furo-chalcone hybrids | GI₅₀ = 0.51–1.23 µM [7] |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5